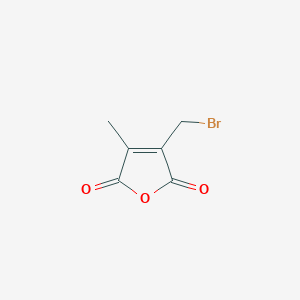

3-(Bromomethyl)-4-methylfuran-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTAKKPVKDWUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453854 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98453-81-7 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Bromomethyl)-3-methylmaleic Anhydride (CAS: 98453-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-methylmaleic anhydride, a reactive chemical intermediate with significant potential in organic synthesis and drug delivery applications. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on its role in the development of advanced therapeutic systems.

Chemical and Physical Properties

Precise experimental data for 2-(Bromomethyl)-3-methylmaleic anhydride is not widely available in public literature. However, based on the properties of structurally similar compounds, such as other substituted maleic anhydrides, the following characteristics can be anticipated. It is imperative for researchers to determine the specific properties of their synthesized or acquired material experimentally.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-3-methylmaleic Anhydride and Related Compounds

| Property | 2-(Bromomethyl)-3-methylmaleic Anhydride | 2,3-Dimethylmaleic Anhydride | Bromomaleic Anhydride |

| CAS Number | 98453-81-7 | 766-39-2 | 5926-51-2 |

| Molecular Formula | C₆H₅BrO₃ | C₆H₆O₃ | C₄HBrO₃ |

| Molecular Weight | 205.01 g/mol | 126.11 g/mol | 176.95 g/mol |

| Appearance | Likely a solid | Colorless solid | - |

| Melting Point | Not reported | 93-96 °C | Not reported |

| Boiling Point | Not reported | 223 °C | Not reported |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | Soluble in CDCl₃ |

Note: The data for 2-(Bromomethyl)-3-methylmaleic anhydride is predicted based on chemical structure and data from related compounds.

Synthesis

A plausible synthetic route could be adapted from the synthesis of similar compounds, such as the bromination of citraconic anhydride (methylmaleic anhydride).

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride.

Key Applications in Research and Drug Development

2-(Bromomethyl)-3-methylmaleic anhydride is a valuable building block in organic synthesis, primarily due to the reactivity of the anhydride and the bromomethyl group. Its applications are particularly notable in the fields of medicinal chemistry and materials science.

Intermediate in Natural Product Synthesis

This anhydride serves as a key intermediate in the synthesis of complex natural products. Notably, it has been utilized in the construction of a segment of the antifungal antibiotic tautomycin.[1] The synthesis involves a chemoselective condensation of diethyl malonate with 2-(Bromomethyl)-3-methylmaleic anhydride.[1]

Development of pH-Responsive Drug Delivery Systems

A significant application of maleic anhydride derivatives, including those structurally related to 2-(Bromomethyl)-3-methylmaleic anhydride, is in the creation of pH-responsive materials for drug delivery.[1][2][3][4] The anhydride moiety can react with amine groups on polymers or drug molecules to form an amide linkage that is stable at physiological pH but cleaves in the acidic environment of tumor tissues or endosomes.[2] This targeted release mechanism can enhance the therapeutic efficacy of conjugated drugs while minimizing systemic toxicity.[2]

Polymers functionalized with 2-propionic-3-methylmaleic anhydride have been successfully used to create macromolecular carriers for immunodrugs.[1] These systems have demonstrated efficient cellular uptake and pH-triggered release of their cargo.[1]

Logical Workflow for pH-Responsive Drug Delivery:

Figure 2: Logical workflow of a pH-responsive drug delivery system utilizing a maleic anhydride derivative.

Experimental Protocols

Detailed experimental protocols for the use of 2-(Bromomethyl)-3-methylmaleic anhydride are scarce in the literature. However, protocols for related compounds can be adapted by skilled researchers.

General Protocol for Amine Conjugation

The reaction of maleic anhydrides with amines is a well-established transformation. A general procedure would involve:

-

Dissolving the 2-(Bromomethyl)-3-methylmaleic anhydride derivative in a suitable aprotic solvent (e.g., THF, DMF).

-

Adding the amine-containing molecule (drug, polymer, etc.) to the solution. The reaction is often carried out at room temperature.

-

The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Biological Activity

There is currently no direct evidence in the reviewed literature detailing the specific biological activities or signaling pathway interactions of 2-(Bromomethyl)-3-methylmaleic anhydride itself. Its primary role in a biological context is as a linker or building block in larger molecules designed for therapeutic purposes. The biological effect of the final conjugate is determined by the attached drug molecule.

However, it is important to consider the potential for the anhydride and its hydrolysis products to exhibit some level of biological activity or cytotoxicity. Studies on other maleic anhydride copolymers have shown varying degrees of cytotoxicity depending on the cell line and the specific copolymer. Therefore, any new conjugate synthesized using 2-(Bromomethyl)-3-methylmaleic anhydride should be thoroughly evaluated for its biocompatibility and cytotoxicity.

Conclusion

2-(Bromomethyl)-3-methylmaleic anhydride is a versatile chemical intermediate with promising applications in the synthesis of complex molecules and the development of advanced, pH-responsive drug delivery systems. While specific physicochemical and biological data for this compound are not extensively documented, its structural similarity to other reactive maleic anhydride derivatives provides a strong basis for its utility in these areas. Further research into the precise characterization and application of this compound is warranted to fully explore its potential in drug development and materials science. Researchers are encouraged to perform detailed characterization of this compound to contribute to the public body of knowledge.

References

- 1. Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(bromomethyl)-4-methyl-furan-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(bromomethyl)-4-methyl-furan-2,5-dione. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data from reliable sources and comparative data from structurally similar compounds. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 3-(bromomethyl)-4-methyl-furan-2,5-dione.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ~ 4.5 | Singlet, 2H (CH₂Br) |

| ~ 2.1 | Singlet, 3H (CH₃) | |

| ¹³C | ~ 165-170 | Carbonyl (C=O) |

| ~ 160-165 | Carbonyl (C=O) | |

| ~ 140-145 | Quaternary Olefinic Carbon (C-CH₃) | |

| ~ 130-135 | Quaternary Olefinic Carbon (C-CH₂Br) | |

| ~ 20-25 | Bromomethyl Carbon (CH₂Br) | |

| ~ 10-15 | Methyl Carbon (CH₃) |

Note: Predicted values are based on the analysis of similar furan-dione structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Anhydride) | 1850-1800 and 1780-1740 | Strong |

| C=C (Alkene) | 1680-1620 | Medium |

| C-O (Ester) | 1300-1000 | Strong |

| C-H (Alkyl) | 2975-2850 | Medium |

| C-Br | 690-550 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.94949 |

| [M+Na]⁺ | 226.93143 |

| [M-H]⁻ | 202.93493 |

| [M+NH₄]⁺ | 221.97603 |

| [M+K]⁺ | 242.90537 |

| [M]⁺ | 203.94166 |

Data sourced from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of 3-(bromomethyl)-4-methyl-furan-2,5-dione for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Calibrate the chemical shift axis.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution onto a clean salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum should display absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 3-(bromomethyl)-4-methyl-furan-2,5-dione.

Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of spectroscopic data with the molecular structure.

References

In-Depth Technical Guide: Physical and Chemical Properties of 2-Bromomethyl-3-methylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromomethyl-3-methylmaleic anhydride, a key reagent in organic synthesis and a valuable component in the development of advanced drug delivery systems. This document consolidates available data on its molecular characteristics, reactivity, and provides references to established synthetic protocols. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the safe and effective handling and application of this compound.

Introduction

2-Bromomethyl-3-methylmaleic anhydride, also known by its IUPAC name 3-(bromomethyl)-4-methylfuran-2,5-dione, is a substituted cyclic anhydride. Its bifunctional nature, possessing both a reactive anhydride ring and a bromomethyl group, makes it a versatile building block in organic synthesis. Of particular interest to the drug development community is its application as a linker molecule in pH-sensitive drug delivery systems. The maleic anhydride moiety can react with amine-containing drugs, forming a covalent bond that is stable at physiological pH but can be cleaved under the mildly acidic conditions found in endosomal compartments of cells, triggering the release of the active pharmaceutical ingredient.

Physical Properties

Limited explicit experimental data for the physical properties of 2-bromomethyl-3-methylmaleic anhydride is available in the public domain. However, based on chemical supplier information and comparison with structurally related compounds, the following properties have been compiled. It is recommended that these values be confirmed through experimental analysis.

Table 1: Physical and Molecular Properties of 2-Bromomethyl-3-methylmaleic Anhydride

| Property | Value | Source |

| CAS Number | 98453-81-7 | [1] |

| Molecular Formula | C₆H₅BrO₃ | [1] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available | |

| InChI Key | AVTAKKPVKDWUEY-UHFFFAOYSA-N | [1] |

Chemical Properties and Reactivity

The chemical behavior of 2-bromomethyl-3-methylmaleic anhydride is dictated by its two primary functional groups: the anhydride ring and the bromomethyl substituent.

-

Anhydride Reactivity: The cyclic anhydride is susceptible to nucleophilic attack. It readily reacts with primary and secondary amines to form the corresponding maleamic acids. Under certain conditions, particularly with primary amines, this can be followed by dehydration to form a stable maleimide ring. This reactivity is the basis for its use in conjugating drugs and other molecules.[3]

-

Bromomethyl Group Reactivity: The bromomethyl group is a reactive alkylating agent. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups by reaction with nucleophiles such as thiols, alcohols, and amines.

-

pH-Sensitivity of Amide Adducts: The amide linkage formed from the reaction of the anhydride with an amine is reversible under acidic conditions. This property is exploited in drug delivery systems where the drug is released in the acidic environment of endosomes or tumors.[3]

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet, ~2.0-2.3 ppm) and the bromomethyl group (singlet, ~4.4-4.7 ppm). The exact chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the anhydride (~160-170 ppm), the olefinic carbons (~130-145 ppm), the methyl carbon (~10-15 ppm), and the bromomethyl carbon (~25-35 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum of a cyclic anhydride is characterized by two distinct carbonyl stretching bands. For unsaturated cyclic anhydrides like this compound, these bands are typically observed in the regions of 1870-1820 cm⁻¹ (symmetric stretch) and 1800-1750 cm⁻¹ (asymmetric stretch). A C-O stretching band would also be present in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.01 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

Synthesis of 2-(Bromomethyl)maleic Anhydride

The synthesis of 2-(bromomethyl)maleic anhydride has been reported, with a common method being a modification of the procedure developed by Laursen et al. and later refined by Greenlee and Woodward. While the full detailed experimental procedures from these original publications were not accessible, a representative protocol for a related reaction is described in the literature.

General Caution: The synthesis and handling of 2-bromomethyl-3-methylmaleic anhydride should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment, including gloves and safety glasses.

Applications in Research and Drug Development

The primary application of 2-bromomethyl-3-methylmaleic anhydride in the context of drug development is as a pH-sensitive linker. Its ability to conjugate with amine-containing molecules and subsequently release them in an acidic environment makes it a valuable tool for targeted drug delivery.

pH-Responsive Drug Release

The general workflow for utilizing 2-bromomethyl-3-methylmaleic anhydride in a pH-responsive drug delivery system is as follows:

Caption: Workflow for pH-responsive drug delivery.

This process involves the initial conjugation of the amine-containing drug to the anhydride linker. The resulting conjugate is then administered and taken up by target cells into endosomes. The lower pH within the endosomes triggers the hydrolysis of the amide bond, releasing the active drug to exert its therapeutic effect.

Safety and Handling

As a reactive alkylating agent and an acid anhydride, 2-bromomethyl-3-methylmaleic anhydride should be handled with care. It is likely to be corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromomethyl-3-methylmaleic anhydride is a valuable synthetic intermediate with significant potential in the field of drug delivery. While a comprehensive dataset of its physical and spectral properties is not yet fully established in publicly accessible literature, its chemical reactivity is well-understood and has been effectively utilized in the design of pH-sensitive prodrugs and delivery systems. Further detailed characterization of this compound would be beneficial to the scientific community to facilitate its broader application and ensure its safe handling.

References

Literature review on the synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on the synthesis of 3-(bromomethyl)furan-2,5-dione. While the initial request specified the synthesis of 3-(bromomethyl)-4-methylfuran-2,5-dione, a thorough literature search did not yield a direct synthetic route for this specific compound. However, a detailed and efficient synthesis for the closely related and highly reactive compound, 3-(bromomethyl)furan-2,5-dione, has been reported. This guide will focus on the established three-step synthesis of this analog, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Executive Summary

A robust three-step synthesis for 3-(bromomethyl)furan-2,5-dione has been developed, starting from the commercially available dimethyl itaconate. The synthetic strategy involves hydrolysis, followed by α-bromination and an intramolecular cyclization. This method has been reported to produce the target compound in an excellent overall yield. The following sections provide a detailed breakdown of the reaction conditions, experimental procedures, and a schematic overview of the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of 3-(bromomethyl)furan-2,5-dione.

| Step | Reaction | Reagents | Solvent | Conditions | Yield |

| 1 | Hydrolysis | Dimethyl itaconate, LiOH | Water | - | Quantitative |

| 2 | α-Bromination | Itaconic acid, Br₂ | Carbon tetrachloride | Reflux | - |

| 3 | Intramolecular Cyclization | Dibromo intermediate, Ac₂O | Tetrahydrofuran | Reflux | 92% (for the final step) |

Experimental Protocols

The synthesis of 3-(bromomethyl)furan-2,5-dione is achieved through the following three key experimental steps.

Step 1: Hydrolysis of Dimethyl Itaconate

-

In a suitable reaction vessel, dissolve dimethyl itaconate in water.

-

Add a solution of lithium hydroxide (LiOH) to the reaction mixture.

-

Stir the reaction at room temperature until the hydrolysis to itaconic acid is complete (monitoring by an appropriate technique such as TLC is recommended).

-

Upon completion, the itaconic acid is typically used directly in the next step without extensive purification.

Step 2: α-Bromination of Itaconic Acid

-

To the itaconic acid obtained from the previous step, add carbon tetrachloride (CCl₄) as the solvent.

-

Slowly add bromine (Br₂) to the reaction mixture.

-

Heat the mixture to reflux.

-

Maintain the reflux until the reaction is complete, resulting in the formation of the dibromo intermediate.

Step 3: Intramolecular Cyclization

-

To the dibromo intermediate from the previous step, add acetic anhydride (Ac₂O) and tetrahydrofuran (THF).

-

Heat the reaction mixture to reflux. This step leads to intramolecular cyclization with the concomitant loss of hydrogen bromide.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product, 3-(bromomethyl)furan-2,5-dione, can be purified by standard techniques such as flash chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the three-step synthesis of 3-(bromomethyl)furan-2,5-dione from dimethyl itaconate.

Caption: Three-step synthesis of 3-(Bromomethyl)furan-2,5-dione.

Discussion and Future Outlook

The presented synthesis provides a clear and efficient route to 3-(bromomethyl)furan-2,5-dione, a highly functionalized and reactive molecule. For the synthesis of the user-requested this compound, a similar synthetic strategy could potentially be employed. A plausible, though currently hypothetical, approach would involve starting with a methylated analog of dimethyl itaconate, such as dimethyl 2-methylitaconate. The subsequent steps of hydrolysis, bromination, and cyclization would need to be investigated and optimized to achieve the desired 4-methyl substituted product. Further research is warranted to explore this synthetic possibility.

An In-depth Technical Guide to 3-(Bromomethyl)-4-methyl-2,5-furandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methyl-2,5-furandione, a heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines available information with established chemical principles and data from closely related analogs to offer a thorough understanding of its discovery, background, synthesis, and potential reactivity. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction and Background

3-(Bromomethyl)-4-methyl-2,5-furandione, also known by its synonym 2-(Bromomethyl)-3-methylmaleic anhydride, is a derivative of maleic anhydride, a class of compounds known for their utility as reagents in chemical synthesis. The introduction of a bromomethyl group and a methyl group on the furanodione ring suggests a molecule with multiple reactive sites, making it an interesting candidate for the synthesis of more complex molecular architectures.

While the specific discovery of 3-(Bromomethyl)-4-methyl-2,5-furandione is not well-documented in readily available scientific literature, its structural analog, 3-(bromomethyl) furan-2,5-dione, was first reported in an international patent in 1986 and has been noted for its therapeutic potential against neurological disorders and its high reactivity towards nucleophilic reagents.[1] The chemistry of maleic anhydride and its derivatives has been a subject of interest for their biological activities, including antitumor and cytotoxic effects observed in various copolymers.

Chemical and Physical Properties

Quantitative experimental data for the physical properties of 3-(Bromomethyl)-4-methyl-2,5-furandione are not widely reported. The information available from chemical suppliers indicates that it is a liquid at room temperature.[1] The table below summarizes the known and computed properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₃ | CymitQuimica[1], AngeneChemical[2] |

| Molecular Weight | 205.0061 g/mol | CymitQuimica[1] |

| CAS Number | 98453-81-7 | CymitQuimica[1] |

| Appearance | Liquid | CymitQuimica[1], AngeneChemical[2] |

| Purity | 90% | CymitQuimica[1] |

| InChI | InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3 | CymitQuimica[1] |

| InChI Key | AVTAKKPVKDWUEY-UHFFFAOYSA-N | CymitQuimica[1] |

| SMILES | CC1=C(C(=O)OC1=O)CBr | PubChemLite |

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for 3-(Bromomethyl)-4-methyl-2,5-furandione is not available in the current literature. However, a plausible and chemically sound method can be inferred from the known chemistry of its parent compound, citraconic anhydride (3-methyl-2,5-furandione), and general organic synthesis principles. The most likely synthetic route involves the allylic bromination of citraconic anhydride.

Proposed Experimental Protocol: Allylic Bromination of Citraconic Anhydride

This proposed protocol is based on the well-established Wohl-Ziegler reaction for allylic bromination using N-bromosuccinimide (NBS) and a radical initiator.[3][4][5]

Materials:

-

Citraconic anhydride (3-methyl-2,5-furandione)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citraconic anhydride in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 3-(Bromomethyl)-4-methyl-2,5-furandione, can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 3-(Bromomethyl)-4-methyl-2,5-furandione.

Reactivity and Potential Applications

The bifunctional nature of 3-(Bromomethyl)-4-methyl-2,5-furandione, possessing both a reactive anhydride and a bromomethyl group, makes it a versatile intermediate in organic synthesis.

-

Anhydride Reactivity: The anhydride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to ring-opening and the formation of carboxylic acid derivatives. This reactivity is fundamental to the synthesis of maleimides and other heterocyclic structures.[6]

-

Bromomethyl Group Reactivity: The bromomethyl group is a good leaving group and can participate in nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of functional groups.

This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including potential drug candidates and functionalized materials. For instance, it could be used in the development of bioconjugates, where the anhydride can react with lysine residues on proteins, and the bromomethyl group can be further functionalized.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of 3-(Bromomethyl)-4-methyl-2,5-furandione. However, the broader class of maleic anhydride derivatives and related compounds has been investigated for various biological effects.

-

Antitumor and Cytotoxic Effects: Copolymers of maleic anhydride have demonstrated in vitro cytotoxicity against human chronic myeloid leukemia cells (K562) and have shown tumor regression in in vivo models.

-

Enzyme Inhibition: Natural products containing a maleic anhydride structure have been shown to exhibit a range of biological activities, including antibiotic effects and enzyme inhibition.[7]

-

Bioconjugation: Bromomaleimides are known to be powerful reagents for the selective chemical modification of cysteine residues in proteins, highlighting their potential use in bioconjugation and drug delivery.[6]

Further research is required to determine if 3-(Bromomethyl)-4-methyl-2,5-furandione exhibits any of these or other biological activities.

Conclusion

3-(Bromomethyl)-4-methyl-2,5-furandione is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of specific experimental data in the public domain, this guide provides a solid foundation for its synthesis and potential reactivity based on established chemical principles and the properties of closely related compounds. The proposed synthetic route via allylic bromination of citraconic anhydride offers a viable starting point for its preparation. Future research into the specific properties, reactivity, and biological activity of this compound is warranted to fully explore its potential applications in drug development and materials science.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. angenechemical.com [angenechemical.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the Electrophilicity of 2-(Bromomethyl)-3-methylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of 2-(Bromomethyl)-3-methylmaleic anhydride, a versatile reagent in chemical synthesis and a potential tool in drug development. This document outlines its reactivity, summarizes available data, and provides detailed experimental context.

Core Concepts: Understanding the Electrophilicity

2-(Bromomethyl)-3-methylmaleic anhydride is a bifunctional electrophile, possessing two key sites susceptible to nucleophilic attack: the carbonyl carbons of the anhydride ring and the carbon atom of the bromomethyl group. The electrophilicity of this molecule is modulated by the electron-withdrawing nature of the anhydride moiety and the bromine atom, which enhances the reactivity of these sites.

The reactivity of maleic anhydride derivatives is well-established, with applications ranging from polymer chemistry to bioconjugation. The presence of a bromomethyl group in 2-(Bromomethyl)-3-methylmaleic anhydride introduces an additional reactive handle, allowing for sequential or competitive reactions.

Data Presentation: Reactivity and Physicochemical Properties

While specific quantitative kinetic and thermodynamic data for 2-(Bromomethyl)-3-methylmaleic anhydride is not extensively available in the public domain, the reactivity of closely related maleic anhydride derivatives provides a strong basis for understanding its electrophilic character. The following table summarizes key characteristics of relevant compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Reactive Features | Notes |

| 2-(Bromomethyl)-3-methylmaleic anhydride | 219.01 | Not specified in literature | Anhydride ring, Bromomethyl group | The primary subject of this guide. |

| Maleic Anhydride | 98.06 | 52.6 | Anhydride ring | A well-characterized electrophile for Michael additions and nucleophilic acyl substitution. |

| Citraconic Anhydride (2-Methylmaleic anhydride) | 112.08 | 7-8 | Anhydride ring | The methyl group can influence steric hindrance and electronic effects.[1] |

| 2,3-Dichloromaleic anhydride | 166.92 | Not specified in literature | Anhydride ring, Chloro substituents | Halogen substituents significantly enhance the electrophilicity of the ring. |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 2-(Bromomethyl)-3-methylmaleic anhydride are crucial for its effective utilization. The following sections provide methodologies based on available literature for related compounds.

Synthesis of 2-(Bromomethyl)-maleic Anhydride (A Related Compound)

A representative synthesis for a similar compound, 2-(bromomethyl)-maleic anhydride, is adapted from literature procedures.[2]

Materials:

-

Precursor compound 1 (as described in the cited literature)

-

Water

-

1 N Sodium Hydroxide (NaOH)

-

4-Aminothiophenol

-

1 N Hydrochloric Acid (HCl)

-

n-Butanol

-

Phosphorus Pentoxide (P₂O₅)

-

Nitrogen gas (N₂)

Procedure:

-

2-(Bromomethyl)-maleic anhydride (2 g) is hydrolyzed in water (20 mL) for approximately 1 hour at room temperature to form 2-(bromomethyl)-maleic acid.[2]

-

The resulting solution is neutralized with 1 N NaOH (21.2 mL), degassed with nitrogen, and kept under a nitrogen atmosphere.[2]

-

In a separate flask, a solution of 4-aminothiophenol (1.51 g) is prepared by dissolving it in degassed 1 N NaOH (11.6 mL) with gentle heating under a nitrogen atmosphere. This solution is filtered to remove any insoluble dimer.[2]

-

The filtrate is diluted with degassed water (12 mL) before being added to the 2-(bromomethyl)-maleic acid solution.[2]

-

The final reaction solution's pH is adjusted to approximately 11.0 with 1 N NaOH and stirred overnight at room temperature under a nitrogen atmosphere.[2]

-

The solution is then filtered to remove any by-products, cooled on ice, and acidified with 1 N HCl, which results in the formation of a yellow precipitate.[2]

-

n-Butanol (40 mL) is added, and the mixture is stirred vigorously on ice for 5 minutes to remove the fumaric acid analog.[2]

-

The solid product is collected by filtration, washed successively with 0.1 N HCl and water, and finally dried in a vacuum desiccator over P₂O₅.[2]

General Protocol for Thiol Conjugation to Maleimides

This protocol is a general guideline for the conjugation of thiol-containing molecules (e.g., cysteine residues in proteins) to maleimide derivatives, which is a primary application demonstrating their electrophilicity.[3][4][5]

Materials:

-

Maleimide-functionalized molecule (e.g., 2-(Bromomethyl)-3-methylmaleic anhydride-protein conjugate)

-

Thiol-containing molecule (protein, peptide, or small molecule)

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of the Thiolated Molecule: Dissolve the thiol-containing molecule in the degassed buffer at a concentration of 1-10 mg/mL.[4]

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]

-

Preparation of the Maleimide Solution: Prepare a 10 mM stock solution of the maleimide derivative in anhydrous DMSO or DMF.[3]

-

Conjugation Reaction: Add the maleimide stock solution to the solution of the thiolated molecule to achieve a 10-20x molar excess of the maleimide. The reaction mixture should be protected from light and incubated for 2 hours at room temperature or overnight at 2-8°C under an inert gas atmosphere.[3][5]

-

Purification: The resulting conjugate can be purified using methods such as gel filtration, dialysis, or HPLC to remove unreacted reagents.[4]

Reaction Mechanisms and Pathways

The electrophilic nature of 2-(Bromomethyl)-3-methylmaleic anhydride dictates its reaction pathways with nucleophiles. The two primary modes of reaction are nucleophilic acyl substitution at the carbonyl carbons and Michael-type conjugate addition to the activated double bond.

Nucleophilic Acyl Substitution

Nucleophiles can attack the carbonyl carbons of the anhydride ring, leading to ring-opening. This is a common reaction for anhydrides with nucleophiles such as amines and alcohols.[6]

Caption: Nucleophilic acyl substitution on the anhydride ring.

Michael Addition

The carbon-carbon double bond in the maleic anhydride ring is electron-deficient due to the adjacent carbonyl groups, making it susceptible to Michael addition by soft nucleophiles like thiols.[7][8]

Caption: Michael addition of a thiol to the double bond.

Applications in Drug Development

The dual reactivity of 2-(Bromomethyl)-3-methylmaleic anhydride makes it an attractive building block in drug development. Its ability to act as a linker for bioconjugation is a key application. For instance, it has been utilized in the synthesis of a segment of Tautomycin, an antibiotic.[9]

The general workflow for its application in creating antibody-drug conjugates (ADCs) or other bioconjugates can be visualized as follows:

References

- 1. Citraconic Anhydrides | C5H4O3 | CID 12012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. bioacts.com [bioacts.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Michael Addition [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Multifaceted Biological Potential of Furan-2,5-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan-2,5-dione scaffold, a five-membered heterocyclic compound also known as maleic anhydride, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological potential of furan-2,5-dione derivatives, focusing on their anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, as well as their role as enzyme inhibitors.

Anti-inflammatory Activity

Furan-2,5-dione derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

A notable example is the derivative 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), which exerts its anti-inflammatory action through a dual mechanism. BPD not only directly inhibits cyclooxygenase-2 (COX-2) activity but also suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes.[1][2] This suppression is achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] BPD has been shown to attenuate the LPS-induced DNA-binding and transcriptional activity of NF-κB by reducing the phosphorylation of IκB-α and subsequently preventing the nuclear translocation of NF-κB.[1][2]

Signaling Pathway of BPD in Inhibiting Inflammation

Caption: BPD inhibits the NF-κB signaling pathway.

Antimicrobial Activity

The furan-2,5-dione moiety is a key component in various antimicrobial polymers.[3][4] Maleic anhydride, due to its reactive double bonds and anhydride group, can be copolymerized to create materials with bactericidal properties.[3] These polymers have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, S. enteritidis, and S. faecalis.[3][5]

For instance, styrene-maleic anhydride copolymers have demonstrated excellent bactericidal activity against E. coli and S. aureus.[3] Additionally, copolymers of maleic anhydride and 4-methyl-1-pentene, when modified to form polymeric quaternary ammonium salts, exhibit strong antimicrobial properties.[6] The antimicrobial action of these polymers is often attributed to their amphiphilic nature, which allows them to interact with and disrupt bacterial cell membranes.[6]

Quantitative Antimicrobial Activity Data

| Compound/Polymer | Microorganism | Activity (MIC in µg/mL) | Reference |

| MAVA-NA conjugate | S. aureus | 50 | [5] |

| MAVA-NA conjugate | MRSA | 25 | [5] |

| MAVA-NA conjugate | P. aeruginosa | Moderate Activity | [5] |

| MAVA-NA conjugate | S. mutans | Moderate Activity | [5] |

| MAVA-NA conjugate | Fungi | >200 | [5] |

Anticancer Activity

Numerous furan-2,5-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8][9] These compounds often exert their anticancer effects through mechanisms such as cell cycle arrest and induction of apoptosis.[8][9]

For example, new bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in C6 glioma cells.[9] Certain furan-based derivatives have demonstrated the ability to disrupt the cell cycle at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax, and decreased levels of Bcl-2.[8] The incorporation of a furan ring into chalcone and pyrazoline structures has been shown to significantly enhance their antiproliferative properties.[10]

Quantitative Anticancer Activity Data (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Bis-2(5H)-furanone derivative (4e) | C6 glioma | 12.1 | [9] |

| Furan-Pyrazoline Hybrid (4) | MCF-7 | >4.46 (pIC50) | [10] |

| Furan-Pyrazoline Hybrid (4) | HT-29 | >4.42 (pIC50) | [10] |

| Furan-Pyrazoline Hybrid (5) | MCF-7 | 4.66 (pIC50) | [10] |

| Furan-Pyrazoline Hybrid (5) | HT-29 | 4.73 (pIC50) | [10] |

| Furan-Pyrazoline Hybrid (6) | MCF-7 | >4.46 (pIC50) | [10] |

| Furan-Pyrazoline Hybrid (6) | HT-29 | >4.42 (pIC50) | [10] |

| Furopyridone derivative (4c) | KYSE70 (24h) | 0.888 µg/mL | [11] |

| Furopyridone derivative (4c) | KYSE70 (48h) | 0.655 µg/mL | [11] |

Neuroprotective Effects

Derivatives of furan have shown promise in the realm of neuroprotection.[12][13][14] Furanoditerpenes, for instance, have demonstrated the ability to protect neuronal cells from oxidative injury by restoring mitochondrial membrane potential and reducing reactive oxygen species.[15] Some 2-arylbenzo[b]furan derivatives have exhibited both neuroprotective and anti-inflammatory effects, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.[13] Furthermore, furoxans, which are 1,2,5-oxadiazole-N-oxides, have been investigated as novel neuroprotective agents.[16]

Enzyme Inhibition

Furan-2,5-dione derivatives have also been identified as potent inhibitors of various enzymes.

Certain 2,5-disubstituted furan derivatives have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.[17] Another class of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety has shown significant inhibitory activity against α-glucosidase, an important target for the management of type 2 diabetes.[18]

Quantitative Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| III-10 | α-glucosidase | 4.120 ± 0.764 | 2.04 ± 0.72 | Competitive | [18] |

| III-24 | α-glucosidase | 0.645 ± 0.052 | 0.44 ± 0.53 | Noncompetitive | [18] |

| Acarbose (standard) | α-glucosidase | 452.243 ± 54.142 | - | - | [18] |

Experimental Protocols

General Workflow for Assessing Biological Activity

Caption: General experimental workflow.

Anti-inflammatory Activity Assessment

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.[2]

-

LPS Stimulation: Cells are pretreated with the furan-2,5-dione derivative for 1 hour and then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[2]

-

Quantification of Inflammatory Mediators: The levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the culture media are quantified using Enzyme Immunoassay (EIA) kits.[2]

-

Western Blot Analysis: The expression levels of COX-2 and inducible nitric oxide synthase (iNOS) are determined by Western blotting.[2]

-

NF-κB Activation Assays:

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[8]

-

Compound Treatment: The cells are treated with various concentrations of the furan-2,5-dione derivatives and incubated for a specified period (e.g., 24 hours).[8]

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8]

-

Formazan Solubilization: The resulting purple formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[8]

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in a phosphate buffer.

-

Assay Procedure: The test compound is pre-incubated with the enzyme solution. The reaction is initiated by the addition of the substrate.

-

Absorbance Reading: The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released. Acarbose is typically used as a positive control.[18]

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[18]

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of the substrate in the presence of the inhibitor. The data is then analyzed using Lineweaver-Burk plots to determine the inhibition constant (Ki).[18]

Conclusion

Furan-2,5-dione and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The evidence presented in this guide highlights their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, as well as their ability to function as specific enzyme inhibitors. The modular nature of the furan-2,5-dione scaffold allows for extensive chemical modification, providing a rich platform for the development of new and more potent therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. annalsmedres.org [annalsmedres.org]

- 6. Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furanoditerpenes from Spongia (Spongia) tubulifera Display Mitochondrial-Mediated Neuroprotective Effects by Targeting Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione from Dimethyl Itaconate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione, a valuable reactive intermediate, from the readily available starting material, dimethyl itaconate. The synthesis involves a three-step reaction sequence: hydrolysis of the diester, subsequent α-bromination, and an intramolecular cyclization to yield the target furan-2,5-dione. This application note includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the potential applications of the title compound in drug discovery and chemical biology as an electrophilic probe or a building block for covalent inhibitors.

Introduction

This compound is a highly functionalized and reactive compound with potential applications in medicinal chemistry and drug development.[1] Its structure incorporates a reactive bromomethyl group, making it an excellent candidate for use as a covalent modifier of biological macromolecules. The furan-2,5-dione core, a derivative of maleic anhydride, is also susceptible to nucleophilic attack, offering further avenues for chemical modification. The synthesis of this compound from dimethyl itaconate provides an efficient route to a versatile chemical tool for the development of targeted covalent inhibitors and chemical probes.[1] Covalent drugs have gained significant interest in recent years for their potential to achieve high potency and prolonged duration of action.

Synthesis Pathway

The synthesis of this compound from dimethyl itaconate proceeds through the following three key steps, as outlined in the literature.[1]

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Hydrolysis of Dimethyl Itaconate to Itaconic Acid

This step involves the saponification of the methyl esters of dimethyl itaconate to the corresponding dicarboxylic acid.

-

Procedure:

-

To a solution of dimethyl itaconate (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v), add lithium hydroxide monohydrate (2.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with a suitable acid (e.g., 2N HCl) while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield itaconic acid as a white solid.

-

Step 2: Bromination of Itaconic Acid

This step involves the addition of bromine across the double bond of itaconic acid.

-

Procedure:

-

Suspend itaconic acid (1 equivalent) in carbon tetrachloride.

-

Add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude dibromo intermediate. This intermediate is often used in the next step without further purification.

-

Step 3: Intramolecular Cyclization to this compound

The final step involves the formation of the anhydride ring with concomitant elimination of HBr.

-

Procedure:

-

Dissolve the crude dibromo intermediate from the previous step in tetrahydrofuran (THF).

-

Add acetic anhydride (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC for the formation of the product.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.

-

Data Presentation

| Step | Reactants | Reagents and Solvents | Key Parameters | Product | Overall Yield (%) |

| 1 | Dimethyl Itaconate | LiOH, Methanol, Water | Room Temperature | Itaconic Acid | Quantitative |

| 2 | Itaconic Acid | Br₂, Carbon Tetrachloride | Reflux | 2,3-Dibromo-2-(bromomethyl)succinic acid | Intermediate |

| 3 | 2,3-Dibromo-2-(bromomethyl)succinic acid | Acetic Anhydride, THF | Reflux | This compound | 92[1] |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃): δ (ppm) ~4.5 (s, 2H, CH₂Br), ~2.2 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ (ppm) ~168, ~165 (C=O), ~145 (C=C), ~130 (C=C), ~30 (CH₂Br), ~15 (CH₃).

-

IR (KBr, cm⁻¹): ~1850, ~1780 (anhydride C=O stretching), ~1680 (C=C stretching), ~1220 (C-O-C stretching), ~600 (C-Br stretching).

-

Mass Spectrometry (EI): m/z corresponding to the molecular ion [C₆H₅BrO₃]⁺ and characteristic isotopic pattern for bromine.

Applications in Drug Development and Chemical Biology

Covalent Inhibitor Development: The bromomethyl group of this compound is a reactive electrophile that can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) on a protein target. This makes it a valuable warhead for the design of targeted covalent inhibitors. By incorporating this moiety into a scaffold that provides non-covalent binding affinity for a specific protein, researchers can develop potent and selective inhibitors.

Electrophilic Probe for Target Identification: This compound can be used as a chemical probe to identify novel drug targets. By treating a biological system with this compound and using chemoproteomic techniques, researchers can identify proteins that are covalently modified by the compound. This can reveal proteins with reactive nucleophilic residues that are accessible to small molecules, providing starting points for drug discovery programs.

Caption: Applications in drug discovery and as a chemical probe.

Conclusion

The synthesis of this compound from dimethyl itaconate offers a straightforward and high-yielding route to a versatile chemical entity. The detailed protocols and conceptual framework provided in this application note are intended to facilitate its synthesis and application by researchers in academia and industry. The unique combination of a reactive electrophilic center and a modifiable anhydride core makes this compound a valuable tool for the development of novel therapeutics and for the exploration of biological systems.

References

Synthesis of 2-(Bromomethyl)-3-methylmaleic Anhydride: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(bromomethyl)-3-methylmaleic anhydride, a key intermediate for various applications in drug development and organic synthesis. The synthesis involves the regioselective allylic bromination of a commercially available starting material, citraconic anhydride (2-methylmaleic anhydride), using N-bromosuccinimide (NBS) as the brominating agent. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Materials and Methods

Reagents and Equipment

The following reagents were used as received from commercial suppliers without further purification:

| Reagent | Grade | Supplier |

| Citraconic Anhydride | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |

| Benzoyl Peroxide (BPO) | 97% | Sigma-Aldrich |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Hexane | Anhydrous, 95% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

UV lamp (optional, for initiation)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

The synthesis of 2-(bromomethyl)-3-methylmaleic anhydride is achieved through the free-radical bromination of citraconic anhydride.

Step 1: Reaction Setup

-

In a dry round-bottom flask, dissolve citraconic anhydride (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

-

Add a catalytic amount of benzoyl peroxide (BPO) (0.05 eq.) as a radical initiator.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 77°C) using a heating mantle.

-

For enhanced initiation, the reaction mixture can be irradiated with a UV lamp.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Remove the precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

Reaction Scheme

Figure 1. Reaction scheme for the synthesis of 2-(bromomethyl)-3-methylmaleic anhydride.

Data Summary

The following table summarizes the typical quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| Citraconic Anhydride | 1.0 eq. |

| N-Bromosuccinimide (NBS) | 1.1 eq. |

| Benzoyl Peroxide (BPO) | 0.05 eq. |

| Reaction Conditions | |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux (~77°C) |

| Reaction Time | 4-6 hours |

| Product | |

| Yield | 75-85% |

| Purity (by NMR) | >95% |

Characterization Data

The structure of the final product, 2-(bromomethyl)-3-methylmaleic anhydride, should be confirmed by standard analytical techniques:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the bromomethyl protons (-CH₂Br) and a singlet for the methyl protons (-CH₃).

-

¹³C NMR: The spectrum will show peaks corresponding to the carbonyl carbons, the olefinic carbons, the bromomethyl carbon, and the methyl carbon.

-

FT-IR: The spectrum should display strong absorption bands characteristic of the anhydride C=O stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

-

Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care.

This protocol provides a reliable method for the synthesis of 2-(bromomethyl)-3-methylmaleic anhydride. For further details on the regioselective NBS-bromination, researchers are encouraged to consult relevant literature on the synthesis of tautomycin segments.

Application Notes and Protocols: 3-(Bromomethyl)-4-methylfuran-2,5-dione as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methylfuran-2,5-dione is a highly functionalized and reactive building block with significant potential in organic synthesis. As a derivative of maleic anhydride, it possesses multiple reactive sites: a carbon-carbon double bond, an anhydride moiety, and an allylic bromide. This combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds. Derivatives of the furan-2,5-dione core are of particular interest in medicinal chemistry, with numerous studies highlighting their potential as anticancer agents.[1][2] These compounds have been shown to induce cell cycle arrest and interact with DNA, making them valuable scaffolds in drug discovery programs.[1]

This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of substituted dihydrofuran-2,5-diones.

Synthetic Workflow and Applications

The general workflow for the utilization of this compound begins with its synthesis from commercially available starting materials. Once obtained, this versatile building block can be employed in various synthetic transformations. A key application is its reaction with organocopper reagents to yield 3,4-dialkyl-dihydrofuran-2,5-diones, which are valuable scaffolds for further chemical elaboration.

Figure 1: General workflow for the synthesis and application of this compound.

Data Presentation

Table 1: Synthesis of this compound

| Step | Reagents and Conditions | Product | Yield |

| 1. Hydrolysis | Dimethyl itaconate, LiOH, H₂O | Itaconic acid | Quantitative |

| 2. Bromination | Itaconic acid, Br₂, CCl₄, reflux | α,β-dibromo-α-(bromomethyl)succinic acid | - |

| 3. Cyclization | Dibromo intermediate, Ac₂O, reflux | This compound | 92% |

Table 2: Synthesis of 3,4-Dialkyl-dihydrofuran-2,5-diones

| Entry | Alkyl Group (R) | Reagents | Solvent | Temperature | Yield |

| 1 | n-Butyl | n-BuMgBr, LiCuBr₂ (10 mol%) | THF | -70 °C | 78% |

| 2 | Ethyl | EtMgBr, LiCuBr₂ (10 mol%) | THF | -70 °C | 85% |

| 3 | Isopropyl | i-PrMgBr, LiCuBr₂ (10 mol%) | THF | -70 °C | 72% |

| 4 | Phenyl | PhMgBr, LiCuBr₂ (10 mol%) | THF | -70 °C | 68% |

Experimental Protocols

Protocol 1: Synthesis of this compound [3][4]

This protocol describes a three-step synthesis starting from dimethyl itaconate.

Step 1: Hydrolysis of Dimethyl Itaconate

-

To a solution of dimethyl itaconate (1 equivalent) in water, add a solution of lithium hydroxide (LiOH) (2.2 equivalents) in water.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with concentrated HCl to pH 1-2.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford itaconic acid as a white solid in quantitative yield.

Step 2: Bromination of Itaconic Acid

-

To a solution of itaconic acid (1 equivalent) in carbon tetrachloride (CCl₄), add bromine (Br₂) (2 equivalents) dropwise.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude dibromo intermediate.

Step 3: Intramolecular Cyclization

-

Add acetic anhydride (Ac₂O) to the crude dibromo intermediate.

-

Reflux the mixture for the time required for the reaction to complete.

-

Cool the reaction mixture and evaporate the excess acetic anhydride under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to give this compound in high yield (92%).[3]

Protocol 2: Synthesis of 3,4-Dialkyl-dihydrofuran-2,5-diones [3]

This protocol details the reaction of this compound with organocopper reagents.

Figure 2: Experimental workflow for the synthesis of 3,4-Dialkyl-dihydrofuran-2,5-diones.

-

To a solution of this compound (5 mmol) in dry THF (30 mL) under a nitrogen atmosphere, add a 1M solution of LiCuBr₂ (0.5 mL, 10 mol%).[3]

-

Cool the mixture to -70 °C.

-

Slowly add a THF solution of the appropriate alkylmagnesium halide (RMgX) dropwise over 20-30 minutes.

-

Maintain stirring at -70 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding 10 mL of a saturated NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3,4-dialkyl-dihydrofuran-2,5-dione.[3]

Application in Drug Discovery: Anticancer Potential

Furanone derivatives have emerged as a promising class of compounds in anticancer drug discovery.[1][2] Studies have shown that these scaffolds can exhibit significant inhibitory activity against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of cell cycle arrest, typically at the S-phase or G2/M phase, and interaction with cellular macromolecules like DNA.[1][2] Some derivatives are also being investigated as potential inhibitors of specific protein targets, such as the Eag-1 potassium channel, which is often overexpressed in cancer cells.[5][6]

Figure 3: Conceptual diagram of potential anticancer mechanisms of furanone derivatives.

References

- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sctunisie.org [sctunisie.org]

- 4. sctunisie.org [sctunisie.org]

- 5. ccij-online.org [ccij-online.org]

- 6. ccij-online.org [ccij-online.org]

Applications of 3-(bromomethyl)-4-methyl-furan-2,5-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methyl-furan-2,5-dione, a highly functionalized and reactive electrophile, represents a versatile scaffold in medicinal chemistry. Its inherent reactivity, stemming from the presence of a strained maleic anhydride ring and a reactive bromomethyl group, makes it a valuable building block for the synthesis of diverse heterocyclic compounds and a potential covalent modifier of biological targets. This document provides an overview of its applications, methodologies for the synthesis of derivatives, and its potential in drug discovery, particularly in the development of enzyme inhibitors.

Core Applications in Medicinal Chemistry

The key applications of 3-(bromomethyl)-4-methyl-furan-2,5-dione in medicinal chemistry revolve around its utility as a reactive building block for synthesizing more complex molecules with potential therapeutic activities. Its bifunctional nature allows for a range of chemical transformations, leading to a variety of derivatives.

1. Synthesis of Substituted Butenolides and Related Heterocycles:

The furan-2,5-dione core is a precursor to butenolides, a class of compounds found in many natural products with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The bromomethyl group serves as a handle for introducing various substituents through nucleophilic substitution reactions.

2. Development of Covalent Inhibitors:

The electrophilic nature of both the maleic anhydride ring and the bromomethyl group makes 3-(bromomethyl)-4-methyl-furan-2,5-dione an attractive scaffold for the design of covalent inhibitors. These inhibitors can form stable covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of target proteins, leading to potent and often irreversible inhibition. This is a particularly valuable strategy for targets like kinases, where covalent inhibition can offer advantages in terms of potency and duration of action.

Experimental Protocols

Synthesis of 3-(bromomethyl)-4-methyl-furan-2,5-dione

A reported synthesis of a closely related analogue, 3-(bromomethyl)-furan-2,5-dione, provides a viable synthetic route that can be adapted. The strategy involves the hydrolysis of a starting diester, followed by bromination and intramolecular cyclization.

Materials:

-

Dimethyl itaconate

-

Lithium hydroxide (LiOH)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Acetic anhydride (Ac₂O)

-

Tetrahydrofuran (THF)

Procedure:

-

Hydrolysis: Dimethyl itaconate is hydrolyzed using lithium hydroxide in water to yield the corresponding dicarboxylic acid.

-

Bromination: The resulting diacid is then subjected to α-bromination using bromine in a suitable solvent like carbon tetrachloride under reflux.

-

Cyclization: The brominated intermediate undergoes intramolecular cyclization upon heating in the presence of acetic anhydride, leading to the formation of the 3-(bromomethyl)-furan-2,5-dione with a good yield.[1]

General Protocol for Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is susceptible to nucleophilic attack, allowing for the introduction of various functionalities.

Materials:

-

3-(bromomethyl)-4-methyl-furan-2,5-dione

-

Nucleophile (e.g., primary or secondary amine, thiol, alcohol)

-